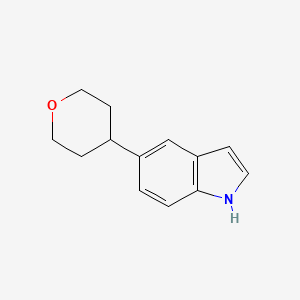![molecular formula C17H22BrNO4 B1393597 tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate CAS No. 895525-73-2](/img/structure/B1393597.png)
tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate
Übersicht
Beschreibung
tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a benzo[d][1,3]dioxine ring fused with a piperidine ring, which is further substituted with a tert-butyl ester and a bromine atom. Such structural features make it an interesting subject for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxine core, followed by the introduction of the piperidine ring through a spirocyclization reaction. The tert-butyl ester group is then introduced via esterification, and the bromine atom is added through a halogenation reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety. The process might also be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to streamline production.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of certain atoms within the molecule.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom might yield a variety of substituted derivatives, while hydrolysis of the ester group would produce the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential pharmaceutical applications include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could play a crucial role in its binding affinity and specificity, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 6-chloro-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate: Similar structure with a chlorine atom instead of bromine.
tert-Butyl 6-fluoro-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate: Similar structure with a fluorine atom instead of bromine.
tert-Butyl 6-iodo-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate lies in its specific combination of substituents and the resulting chemical properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interactions with other molecules, distinguishing it from its halogenated analogs.
Eigenschaften
IUPAC Name |
tert-butyl 6-bromospiro[4H-1,3-benzodioxine-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(20)19-8-6-17(7-9-19)21-11-12-10-13(18)4-5-14(12)22-17/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOKNSPJTCUZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)OCC3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680981 | |
| Record name | tert-Butyl 6-bromo-1'H,4H-spiro[1,3-benzodioxine-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895525-73-2 | |
| Record name | tert-Butyl 6-bromo-1'H,4H-spiro[1,3-benzodioxine-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



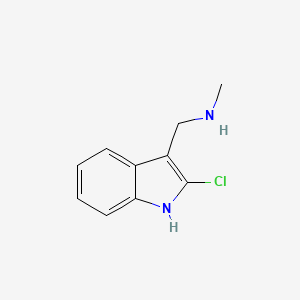
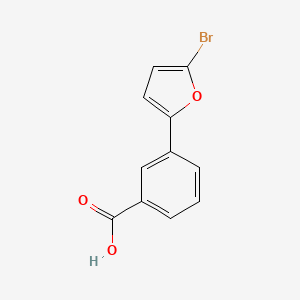
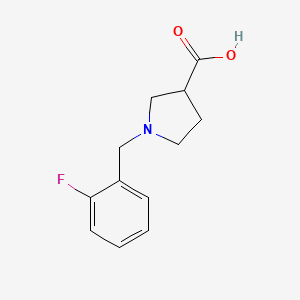
![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)
![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)
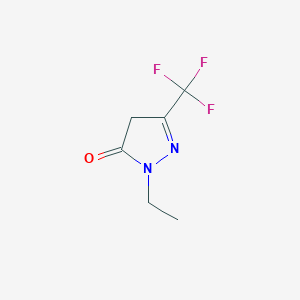
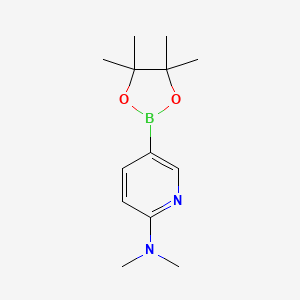
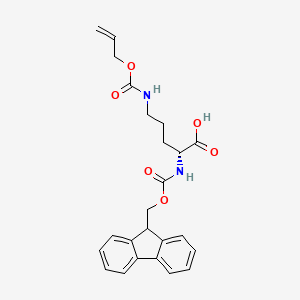

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)

